Phosphine, diphenyl[(phenylthio)methyl]-
Description
Phosphine, diphenyl[(phenylthio)methyl]- (CAS: 94333-12-7, molecular formula: C₁₉H₁₇O₃PS) is a tertiary phosphine derivative featuring a phosphorus center bonded to two phenyl groups and a (phenylthio)methyl substituent. This compound is structurally characterized by the presence of a sulfur atom within the thioether group, which confers unique electronic and steric properties. It is primarily synthesized via thioetherification reactions involving diphenyl disulfide and tributyl phosphine, followed by oxidation steps to yield the phosphine oxide derivative . Its applications span coordination chemistry, organic synthesis, and materials science, particularly as a precursor for functionalized ligands and intermediates in catalytic systems .
Properties
IUPAC Name |
diphenyl(phenylsulfanylmethyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17PS/c1-4-10-17(11-5-1)20(18-12-6-2-7-13-18)16-21-19-14-8-3-9-15-19/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXHVDSJIBKFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CSC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423212 | |
| Record name | Phosphine, diphenyl[(phenylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82270-61-9 | |
| Record name | Phosphine, diphenyl[(phenylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, diphenyl[(phenylthio)methyl]-, can be synthesized through the reaction of diphenylphosphine with phenylthiomethyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a proton acceptor. The reaction can be represented as follows:
(C6H5)2PH+C6H5SCH2Cl→(C6H5)2PCH2SC6H5+HCl
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of phosphine, diphenyl[(phenylthio)methyl]-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[(phenylthio)methyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are used to form metal-phosphine complexes.
Major Products Formed
Oxidation: Diphenyl[(phenylthio)methyl]phosphine oxide.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes with different transition metals.
Scientific Research Applications
Phosphine, diphenyl[(phenylthio)methyl]-, has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound forms stable complexes with transition metals, which are used in various catalytic reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of phosphine, diphenyl[(phenylthio)methyl]-, involves its ability to act as a ligand and form complexes with transition metals. The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic reactions. The phenylthio group can also participate in coordination, enhancing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like adamantyl (AdTPP) enhance association constants (Kf) in supramolecular chemistry due to increased hydrophobicity .
- Electronic Effects : Sulfur-containing analogs (e.g., diphenyl[(phenylthio)methyl]phosphine) exhibit stronger electron-withdrawing effects compared to oxygenated derivatives like diphenyl((phenylsulfonyl)methyl)phosphine oxide .
- Donor Atom Variants: Replacing phosphorus with arsenic (AsPh₂(SPh)) alters metal-ligand bond stability, favoring As–S bond cleavage over P–S in coordination reactions .
Reactivity in Coordination Chemistry
- Metal Complex Formation: Diphenyl[(phenylthio)methyl]phosphine acts as a P,S-donor ligand, forming stable complexes with transition metals (e.g., Cu, Ag). In contrast, triphenylphosphine (PPh₃) lacks sulfur, limiting its ability to stabilize low-oxidation-state metals .
- Bond Cleavage : Unlike AsPh₂(SPh), which undergoes As–S bond scission upon reaction with metal carbonyls, diphenyl[(phenylthio)methyl]phosphine retains its P–S bond under similar conditions, highlighting phosphorus’s stronger bond strength .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: Derivatives of diphenyl[(phenylthio)methyl]phosphine are used in synthesizing α-aminophosphonic acids, critical for antiviral and antibacterial agents .
- Material Science : High-purity phosphine oxides serve as precursors in flame-retardant epoxy resins, with DPO–PHE showing a 30% improvement in limiting oxygen index (LOI) compared to traditional additives .
Q & A
Q. What are the established synthetic methodologies for preparing diphenyl[(phenylthio)methyl]phosphine, and how do reaction conditions influence yield and purity?
The compound is synthesized via nucleophilic substitution between sodium thiophenolate (NaSPh) and diphenylchlorophosphine (PPh₂Cl) in anhydrous diethyl ether under inert conditions (dry N₂). Critical parameters include stoichiometric control (1:1 molar ratio), moisture exclusion, and reaction duration (12–24 hours), yielding ~70–85% purity . Alternative routes involve diphenyl disulfide intermediates, where solvent polarity (e.g., THF vs. ether) and temperature (0–25°C) modulate byproduct formation, such as oxidized phosphine byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of diphenyl[(phenylthio)methyl]phosphine derivatives?
³¹P NMR spectroscopy is essential for probing the phosphorus coordination environment, with chemical shifts typically at δ +20 to +30 ppm for P–S bonded systems . X-ray crystallography confirms bond metrics, including P–S bond lengths (~2.10 Å) and S–C–P angles (~105°), which correlate with ligand flexibility in coordination complexes . Mass spectrometry (ESI-MS) further validates molecular ion peaks ([M]⁺) and fragmentation patterns.
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what precautions are necessary for storage?
The P–S bond is susceptible to hydrolysis in aqueous or humid environments, generating diphenylphosphine oxide (PPh₂O) and thiophenol (HSPh). Storage under argon or nitrogen at –20°C in amber vials minimizes degradation . Oxidative stability tests (e.g., exposure to O₂ or H₂O₂) reveal rapid oxidation above 40°C, necessitating inert atmosphere handling for kinetic studies .
Advanced Research Questions
Q. What mechanistic pathways govern P–S bond cleavage in transition metal complexes, and how do steric/electronic factors influence product selectivity?
Reaction with metal carbonyls (e.g., Fe(CO)₅, Mo(CO)₆) induces P–S cleavage via oxidative addition, forming M–P and M–S bonds. Steric bulk at phosphorus (e.g., para-substituted aryl groups) favors mononuclear complexes (e.g., [Fe(PPh₂)(SPh)(CO)₃]), while smaller substituents enable dinuclear species . Electron-withdrawing groups on the metal center accelerate cleavage by polarizing the P–S bond .
Q. How does ligand design incorporating diphenyl[(phenylthio)methyl]phosphine enhance catalytic activity in cross-coupling or hydrogenation reactions?
The ligand’s hemilabile P–S motif enables dynamic coordination, facilitating substrate activation in Pd-catalyzed Suzuki-Miyaura couplings. For example, Pd(PPh₂SPh) complexes show higher turnover numbers (TON > 10⁴) compared to monodentate PPh₃ due to reversible S-donor dissociation during oxidative addition . In hydrogenation, the S atom stabilizes low-valent metal centers (e.g., Ru⁰), improving hydride transfer efficiency .
Q. What challenges arise in synthesizing heterobimetallic complexes using this ligand, and how can coordination isomerism be controlled?
Competing binding modes (P vs. S donor sites) lead to isomerism. Using rigid backbone spacers (e.g., ortho-substituted aryl groups) enforces pre-organized geometries, favoring P,S-chelation over monodentate binding . Solvent polarity also modulates isomer distribution: nonpolar solvents (hexane) stabilize P-bound isomers, while polar solvents (DMF) favor S-coordination .
Q. How do computational methods (DFT, MD) predict the ligand’s reactivity in metal-mediated bond activation?
Density functional theory (DFT) calculations reveal that the P–S bond dissociation energy (BDE) decreases by ~30 kcal/mol upon coordination to electron-deficient metals (e.g., Ni⁰), rationalizing cleavage propensity . Molecular dynamics (MD) simulations further show solvent effects on ligand conformational flexibility, influencing metal-ligand association rates .
Methodological Considerations
Q. What analytical strategies resolve ambiguities in characterizing mixed P/S-donor ligand systems?
Combined use of multinuclear NMR (¹H, ³¹P, ¹³C) and X-ray absorption spectroscopy (XAS) discriminates between P- and S-binding modes. For example, XAS edge energies shift by +2 eV for S-coordinated vs. P-coordinated Cu complexes . High-resolution mass spectrometry (HRMS) with isotopic pattern analysis confirms stoichiometry in polynuclear species.
Q. How can synthetic protocols be optimized to scale up production while maintaining reproducibility?
Flow chemistry systems improve reproducibility by standardizing reaction parameters (residence time, mixing efficiency). For gram-scale synthesis, a continuous-flow reactor with in-line IR monitoring ensures consistent PPh₂Cl consumption (>95%) and minimizes oxidative byproducts . Post-synthesis purification via column chromatography (SiO₂, hexane/EtOAc gradient) achieves >98% purity.
Q. What experimental controls are critical when studying metal-mediated P–S bond cleavage kinetics?
Controls include:
- Blank reactions (ligand + solvent, no metal) to rule out thermal degradation.
- Competitive ligand experiments (e.g., adding PPh₃) to assess metal binding selectivity.
- Isotopic labeling (³²S vs. ³⁴S) to track S atom transfer pathways via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
